![molecular formula C17H16ClN3S2 B6137421 5-[(benzylthio)methyl]-4-(5-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6137421.png)
5-[(benzylthio)methyl]-4-(5-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-[(benzylthio)methyl]-4-(5-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
5-[(benzylthio)methyl]-4-(5-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antimicrobial activity against a range of microorganisms, including bacteria, fungi, and viruses. It has also shown promising results in the treatment of cancer, inflammation, and other diseases.
Mechanism of Action
The mechanism of action of 5-[(benzylthio)methyl]-4-(5-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed to inhibit the growth and proliferation of microorganisms and cancer cells by interfering with their DNA synthesis and replication processes.
Biochemical and Physiological Effects:
5-[(benzylthio)methyl]-4-(5-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and modulate the immune response.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-[(benzylthio)methyl]-4-(5-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antimicrobial agents. However, its use in lab experiments is limited by its toxicity and potential side effects.
Future Directions
There are several future directions for the research and development of 5-[(benzylthio)methyl]-4-(5-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol. These include the identification of its specific targets and mechanisms of action, the development of more potent and selective derivatives, and the evaluation of its potential applications in other fields, such as agriculture and food preservation.
Conclusion:
In conclusion, 5-[(benzylthio)methyl]-4-(5-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has shown promising results in various fields of scientific research. Its broad-spectrum antimicrobial activity and potential applications in the treatment of cancer and inflammation make it a potential candidate for the development of new drugs and therapies. However, further research is needed to fully understand its mechanisms of action and potential side effects.
Synthesis Methods
The synthesis of 5-[(benzylthio)methyl]-4-(5-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol involves the reaction of 5-chloro-2-methylbenzyl bromide with sodium azide, followed by the reaction of the resulting compound with benzyl mercaptan. The final product is obtained by the reaction of the intermediate compound with thiourea.
properties
IUPAC Name |
3-(benzylsulfanylmethyl)-4-(5-chloro-2-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3S2/c1-12-7-8-14(18)9-15(12)21-16(19-20-17(21)22)11-23-10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNYDPRVODRCEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=NNC2=S)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(benzylsulfanyl)methyl]-4-(5-chloro-2-methylphenyl)-4H-1,2,4-triazole-3-thiol |
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